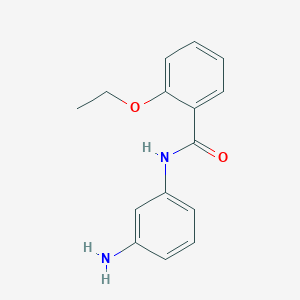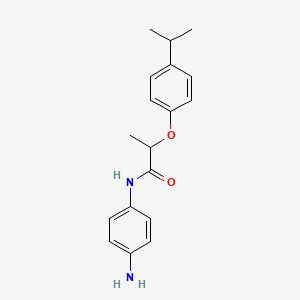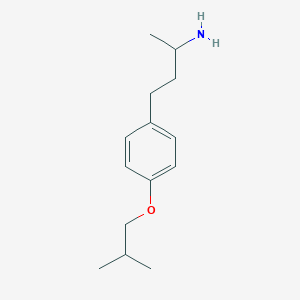
(3-Isobutyl-ureido)-acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Isobutyl-ureido)-cyclohexanecarboxylic acid” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Isobutyl-ureido)-cyclohexanecarboxylic acid” such as melting point, boiling point, density, molecular formula, and molecular weight are mentioned in the sources .Applications De Recherche Scientifique
Transmission of Inductive Effects by Ureido Group
Research on (3-substituted phenylureido)acetic acids has provided insights into the transmission of inductive effects by the ureido group. Through the preparation and analysis of these compounds, scientists have elucidated the electronic properties and reactivity of the ureido linkage, demonstrating its influence on acidity constants and molecular stability. This understanding is crucial for designing molecules with desired electronic characteristics for applications in medicinal chemistry and material science (Stoyanova et al., 2005).
Esterification Catalysis
Studies on the esterification of acetic acid with isobutyl alcohol have explored the use of various catalysts to synthesize isobutyl acetate, a compound with numerous industrial applications. These investigations have led to the development of more efficient catalytic processes, contributing to the advancement of green chemistry and sustainable industrial practices (Wang Yun-fang, 2005).
Isobutanol Production from Acetate
Research on engineered Escherichia coli has demonstrated the feasibility of using acetate as a carbon source for the production of isobutanol, a biofuel. By overexpressing specific enzymes, scientists have significantly increased the efficiency of acetate utilization and isobutanol production, offering a novel approach to biofuel production that leverages abundant and low-cost substrates (Song et al., 2018).
Advanced Glycation Endproducts Inhibition
In the context of preventing diabetic complications and other age-related diseases, novel inhibitors of advanced glycation endproducts (AGEs) have been developed. These inhibitors, including ureido and carboxamido derivatives, have shown potent activity against multiple stages of glycation and AGE formation, highlighting their potential as therapeutic agents (Rahbar et al., 2003).
Synthesis and Applications of Ureido Sugars
The synthesis of ureido sugars represents another area of application. Through innovative synthetic routes, researchers have created new ureido sugar derivatives with potential applications in pharmaceuticals and material science. These compounds offer unique functional properties that could be exploited in drug development and biomaterials research (Yi Rui-zao, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-methylpropylcarbamoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)3-8-7(12)9-4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11)(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXSTXJEAVZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline](/img/structure/B3174413.png)





![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)